molecular formula C6H9NO2 B1200670 1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid CAS No. 498-98-6

1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid

Cat. No.: B1200670
CAS No.: 498-98-6
M. Wt: 127.14 g/mol
InChI Key: YCQPUTODZKESPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid is a natural product found in Russula subnigricans with data available.

Scientific Research Applications

  • Clinch et al. (1989) synthesized a series of substituted tetrahydropyridines, including 1,2,3,6-tetrahydropyridines, through intramolecular Michael addition reactions, suggesting applications in synthetic chemistry (Clinch, Marquez, Parrott, & Ramage, 1989).

  • Zhu, Lan, and Kwon (2003) developed a phosphine-catalyzed [4 + 2] annulation process to synthesize highly functionalized tetrahydropyridines, indicating potential in catalysis and organic synthesis (Zhu, Lan, & Kwon, 2003).

  • Hui et al. (2010) explored the use of a pyridinecarboxylate ligand in synthesizing tetranuclear and trinuclear nickel(II) complexes, pointing towards applications in coordination chemistry and material science (Hui, Shu, Hu, Song, Yao, Yang, Wu, Yang, & Xue, 2010).

  • Ghosh, Ribas, and Bharadwaj (2004) investigated metal-organic framework structures using pyridine-dicarboxylate, highlighting its potential in the development of novel materials (Ghosh, Ribas, & Bharadwaj, 2004).

  • Cui, Zhao, Zhang, Liu, and Zhang (2009) studied structural and magnetic properties of metal complexes with pyridine-dicarboxylic acid, indicating applications in magnetic materials (Cui, Zhao, Zhang, Liu, & Zhang, 2009).

  • Zhu, Xu, Wang, and Zheng (2012) synthesized lanthanide pyridine-tricarboxylate coordination polymers, showing potential in luminescence and magnetic studies (Zhu, Xu, Wang, & Zheng, 2012).

Properties

IUPAC Name

1,2,3,6-tetrahydropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h1-2,5,7H,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQPUTODZKESPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964413
Record name 1,2,3,6-Tetrahydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

498-98-6
Record name 1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=498-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dehydropipecolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,6-Tetrahydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid
Reactant of Route 2
1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid
Reactant of Route 4
1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid
Reactant of Route 5
1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid
Reactant of Route 6
1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.